3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
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Overview
Description
3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is a complex organic compound that belongs to the class of diketopyrrolopyrrole (DPP) derivatives. These compounds are known for their excellent photophysical properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the thiophene ring.
Coupling Reactions: Formation of the DPP core through coupling reactions such as Suzuki or Stille coupling.
Alkylation: Introduction of the butyloctyl side chains to enhance solubility and processability.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of scalable reaction conditions, efficient purification techniques, and the development of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki and Stille couplings.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing and Reducing Agents: Various agents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione has several scientific research applications:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Photovoltaic Materials: Its strong absorption in the visible region makes it suitable for use in solar cells.
Fluorescent Probes: Utilized in biological imaging due to its strong fluorescence.
Mechanism of Action
The mechanism by which 3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient charge transport and light absorption. The molecular targets and pathways involved include:
Charge Transport: Facilitated by the extended π-conjugation in the DPP core.
Light Absorption: The thiophene rings contribute to strong absorption in the visible region, making it effective in photovoltaic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-butyloctyl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione
- 5-Bromo-2-thienylboronic acid
Uniqueness
3-(5-Bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its combination of high solubility, excellent photophysical properties, and versatility in chemical reactions. Its butyloctyl side chains enhance its processability, making it more suitable for industrial applications compared to similar compounds.
Properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2,5-bis(2-butyloctyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H55BrN2O2S2/c1-5-9-13-15-20-28(18-11-7-3)26-40-35(30-22-17-25-44-30)33-34(38(40)43)36(31-23-24-32(39)45-31)41(37(33)42)27-29(19-12-8-4)21-16-14-10-6-2/h17,22-25,28-29H,5-16,18-21,26-27H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFFRNCDTUQXTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCC)CCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H55BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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